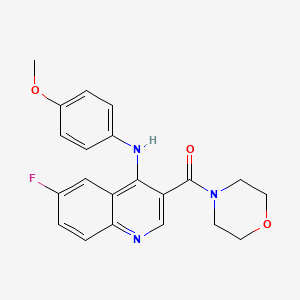

6-FLUORO-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluoro group: Fluorination can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the morpholine-4-carbonyl group: This step might involve the reaction of the quinoline derivative with morpholine and a carbonylating agent like phosgene or triphosgene.

Coupling with 4-methoxyaniline: The final step could involve coupling the intermediate with 4-methoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the methoxy group, forming quinone derivatives.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The fluoro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to 6-fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit significant anticancer activities. Quinoline derivatives are particularly noted for their ability to inhibit enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may interact with specific protein targets linked to cell signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, suggesting potential applications in treating infections caused by resistant strains. Similar quinoline derivatives have been documented for their antibacterial and antifungal properties, indicating that this compound could be effective against various pathogens .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The reactivity of this compound can be attributed to its functional groups:

- Amine Group: Participates in nucleophilic substitution reactions.

- Carbonyl Group: Can undergo condensation reactions.

- Fluorine Substitution: Influences electrophilic aromatic substitution reactions, enhancing synthetic versatility.

Anticancer Screening

In one study, derivatives of quinoline were screened for their ability to inhibit cancer cell lines. The results indicated that the presence of the morpholine carbonyl moiety significantly enhanced the anticancer activity compared to other structural analogs. This suggests that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinoline derivatives, where several compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings demonstrated that certain structural features, including fluorine and methoxy groups, contributed to enhanced antimicrobial activity, positioning this compound as a candidate for further exploration in infectious disease treatment .

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For example, if it acts as an inhibitor of a particular enzyme, it might bind to the active site and prevent substrate binding. The molecular targets and pathways would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoroquinoline derivatives: Known for their antimicrobial activity.

N-(4-Methoxyphenyl)quinoline derivatives: Studied for their anticancer properties.

Morpholine-4-carbonyl derivatives: Used in various medicinal chemistry applications.

Uniqueness

The combination of the fluoro, methoxyphenyl, and morpholine-4-carbonyl groups in the quinoline scaffold might confer unique biological properties, making it a valuable compound for further research.

Activité Biologique

6-Fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of various cellular pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound primarily functions as a selective inhibitor of specific protein kinases, which play crucial roles in regulating cellular processes such as proliferation, survival, and apoptosis. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Key Mechanisms:

- Inhibition of PKMYT1 : Research indicates that this compound effectively inhibits the PKMYT1 kinase, which is involved in the regulation of CDK1 phosphorylation. This inhibition is crucial for disrupting the cell cycle in cancer cells, leading to increased apoptosis .

- Modulation of Signaling Pathways : The compound also affects signaling pathways such as PI3K/Akt and ERK1/2, which are vital for cell survival and proliferation. By inhibiting these pathways, the compound can induce cell death in cancerous cells .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound across various models. Below is a summary table highlighting key findings from these studies.

Case Studies

- In Vitro Efficacy : A study demonstrated that at concentrations ranging from 1 to 10 µM, the compound significantly reduced the viability of several cancer cell lines, including those resistant to standard therapies. This suggests its potential as a therapeutic agent in overcoming drug resistance .

- Xenograft Model : In a mouse xenograft model, treatment with this compound at a dosage of 5 mg/kg every two days resulted in a marked decrease in tumor size compared to control groups. This highlights its potential for systemic use in cancer therapy .

- Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibited PKMYT1 but also downregulated associated pathways that promote tumor growth, reinforcing its role as a multi-targeted therapeutic agent .

Propriétés

IUPAC Name |

[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFWUUYNKQYPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.